4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide typically involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 2-(morpholin-4-yl)ethylamine under specific conditions. The reaction is carried out in an ethanol solution, and the mixture is stirred under reflux for about an hour. The resulting solution is then left to crystallize, yielding the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols. Substitution reactions can result in a wide variety of products depending on the substituents introduced.
Scientific Research Applications
4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the synthesis of fluorescent probes for imaging applications in living cells.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways within cells. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the biological system in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Amino-2-methoxy-N-[2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide include:
- 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide
- 3-Methoxy-4-(morpholin-4-yl)aniline
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the morpholine ring and the sulfonamide group allows for a wide range of chemical reactions and biological interactions, making it a versatile compound for various applications.
Properties
CAS No. |
62564-05-0 |
---|---|
Molecular Formula |
C13H21N3O4S |
Molecular Weight |
315.39 g/mol |
IUPAC Name |
4-amino-2-methoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O4S/c1-19-12-10-11(14)2-3-13(12)21(17,18)15-4-5-16-6-8-20-9-7-16/h2-3,10,15H,4-9,14H2,1H3 |
InChI Key |
DYJNQBIXXXWPNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.